![molecular formula C17H15NO4 B15076115 1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the annulation of the pyrrole ring to the isoquinoline moiety . This can be achieved through a one-pot three-component reaction starting from isoquinoline, 2-bromoacetophenones, and different non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically leads to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. For example, it can stabilize intermediate covalent complexes between DNA and topoisomerase I, thereby inhibiting the enzyme’s activity . This interaction is crucial for its potential anti-cancer properties, as it can prevent the replication of cancer cells.
Comparación Con Compuestos Similares
1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate can be compared with other pyrrolo[2,1-a]isoquinoline derivatives, such as:
- 1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
- 3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
- 3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Propiedades
Fórmula molecular |
C17H15NO4 |
|---|---|
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
1-O-ethyl 3-O-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate |
InChI |
InChI=1S/C17H15NO4/c1-3-22-16(19)13-10-14(17(20)21-2)18-9-8-11-6-4-5-7-12(11)15(13)18/h4-10H,3H2,1-2H3 |
Clave InChI |
XDSDDQQNKINWCZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


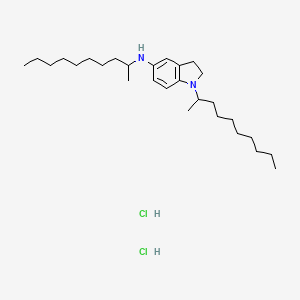
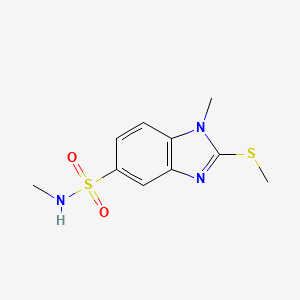
![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
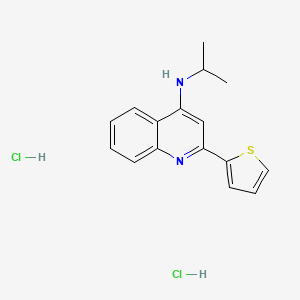
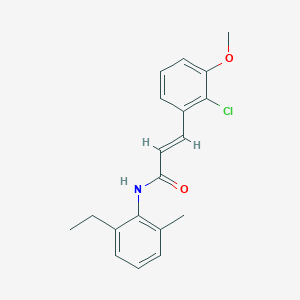

![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
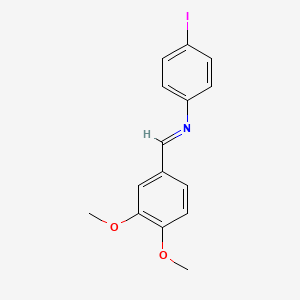

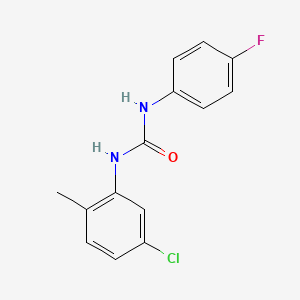
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
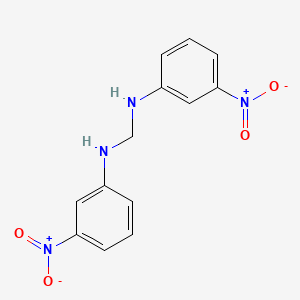
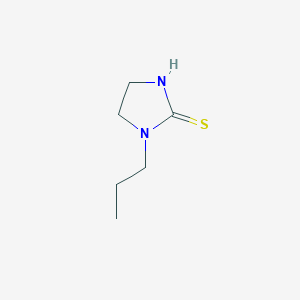
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
